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Compound of Interest

Compound Name: Me-Tet-PEG8-Maleimide

Cat. No.: B15137576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2143968-05-0

This in-depth technical guide provides a comprehensive overview of Me-Tet-PEG8-Maleimide,

a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and

molecular imaging. This document details the linker's core attributes, experimental protocols for

its key reactions, and relevant quantitative data to inform experimental design and application.

Core Compound Specifications
Me-Tet-PEG8-Maleimide is a molecule composed of three key functional components: a

methyltetrazine (Me-Tet) moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a

maleimide group. This unique architecture allows for a two-step sequential or orthogonal

bioconjugation strategy.

Property Value Source

CAS Number 2143968-05-0 [1][2]

Molecular Formula C36H53N7O12

Molecular Weight 775.86 g/mol [1]

Purity > 95% [1]
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Key Functional Moieties and Their Applications
The utility of Me-Tet-PEG8-Maleimide stems from the distinct reactivity of its terminal

functional groups, enabling precise control over the assembly of complex biomolecular

conjugates.

Methyltetrazine (Me-Tet) Group: This moiety participates in a highly efficient and selective

bioorthogonal reaction known as the inverse electron demand Diels-Alder (iEDDA) reaction.

It rapidly and specifically reacts with strained dienophiles, most notably trans-cyclooctene

(TCO) derivatives, forming a stable covalent bond. This reaction is exceptionally fast,

proceeds under physiological conditions without the need for a catalyst, and is orthogonal to

most biological functional groups, making it ideal for in vivo applications.

Maleimide Group: The maleimide group is a well-established thiol-reactive moiety. It

selectively reacts with sulfhydryl groups (thiols) present in the side chains of cysteine

residues in proteins and peptides. This reaction, a Michael addition, forms a stable thioether

bond. The optimal pH for this reaction is between 6.5 and 7.5.

Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG spacer imparts several beneficial

properties to the linker and the resulting conjugate. It increases the overall hydrophilicity and

solubility of the molecule in aqueous buffers. Furthermore, the flexible PEG chain provides

steric separation between the conjugated biomolecules, which can help to preserve their

native structure and function.

Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation

reactions involving Me-Tet-PEG8-Maleimide.

Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide group of Me-Tet-PEG8-
Maleimide to a thiol-containing biomolecule, such as a protein with an accessible cysteine

residue.

Materials:
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Thiol-containing protein (e.g., antibody, enzyme)

Me-Tet-PEG8-Maleimide

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g.,

HEPES, MOPS) at pH 6.5-7.5. Degas the buffer prior to use.

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to

reduce disulfide bonds if necessary.

Quenching reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

Purification system: Size-exclusion chromatography (SEC) or dialysis to remove excess

linker and byproducts.

Procedure:

Protein Preparation:

Dissolve the thiol-containing protein in the degassed conjugation buffer to a final

concentration of 1-10 mg/mL.

If the protein's cysteine residues are involved in disulfide bonds, reduction may be

necessary. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate at

room temperature for 30-60 minutes. If using DTT, it must be removed prior to adding the

maleimide linker, typically by dialysis or a desalting column.

Linker Preparation:

Prepare a stock solution of Me-Tet-PEG8-Maleimide in a water-miscible organic solvent

such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-10

mM.

Conjugation Reaction:

Add a 5-20 fold molar excess of the Me-Tet-PEG8-Maleimide stock solution to the protein

solution. The optimal molar ratio should be determined empirically for each specific

protein.
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Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C

overnight. The reaction should be protected from light if the tetrazine moiety is light-

sensitive.

Quenching:

To stop the reaction, add a quenching reagent with a final concentration of 2-5 mM to react

with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess Me-Tet-PEG8-Maleimide and quenching reagent from the protein

conjugate using SEC or dialysis. The choice of method will depend on the size of the

protein and the linker.

Characterization:

Characterize the resulting conjugate to determine the degree of labeling (DOL) using

techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance

liquid chromatography (HPLC).
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Figure 1: Experimental workflow for maleimide-thiol conjugation.
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Protocol 2: Inverse Electron Demand Diels-Alder
(iEDDA) Reaction
This protocol describes the conjugation of the methyltetrazine moiety of a Me-Tet-PEG8-
Maleimide-modified biomolecule with a trans-cyclooctene (TCO)-containing molecule.

Materials:

Me-Tet-PEG8-Maleimide-conjugated biomolecule (from Protocol 1)

TCO-functionalized molecule (e.g., TCO-modified antibody, TCO-fluorescent dye)

Reaction Buffer: PBS, HEPES, or cell culture media at a physiological pH.

Procedure:

Reactant Preparation:

Dissolve the Me-Tet-PEG8-Maleimide-conjugated biomolecule and the TCO-

functionalized molecule in the reaction buffer to their desired final concentrations.

iEDDA Reaction:

Combine the two reactant solutions. A 1.1 to 2-fold molar excess of one reactant is often

used to ensure complete consumption of the other.

The reaction is typically rapid and can proceed at room temperature or 37°C. Incubation

times can range from a few minutes to a few hours, depending on the concentrations and

the specific TCO derivative used.

The progress of the reaction can often be monitored by the disappearance of the

characteristic pink/red color of the tetrazine.

Purification (if necessary):

If one of the reactants was used in a significant excess, purification via SEC, dialysis, or

other appropriate chromatographic techniques may be required to remove the unreacted

component.
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Analysis:

Analyze the final conjugate using methods such as SDS-PAGE, MS, or fluorescence

imaging (if a fluorescent TCO was used) to confirm successful conjugation.
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Figure 2: Experimental workflow for the iEDDA reaction.

Quantitative Data and Performance Considerations
The efficiency and stability of the conjugations performed with Me-Tet-PEG8-Maleimide are

critical for the successful development of antibody-drug conjugates (ADCs) and other targeted

therapies.

Maleimide-Thiol Reaction Kinetics and Stability
The reaction between maleimides and thiols is generally rapid, with second-order rate

constants typically in the range of 10^2 to 10^3 M⁻¹s⁻¹ at neutral pH. However, the stability of

the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction,

particularly in the presence of other thiols like glutathione in vivo. This can lead to premature

cleavage of the conjugate. Strategies to improve the stability of the maleimide-thiol linkage

include the use of self-hydrolyzing maleimides or operating under conditions that favor

hydrolysis of the thiosuccinimide ring post-conjugation, which renders the linkage more stable.

iEDDA Reaction Kinetics and Stability
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The iEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions

known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹. The reaction is highly

specific and the resulting dihydropyridazine linkage is very stable under physiological

conditions. The methyl group on the tetrazine ring of Me-Tet-PEG8-Maleimide provides a good

balance of reactivity and stability. Electron-withdrawing groups on the tetrazine can increase

the reaction rate but may decrease the stability of the tetrazine in aqueous solutions.

Reaction Parameter
Maleimide-Thiol
Conjugation

iEDDA (Tetrazine-TCO)
Reaction

Typical Rate Constant 10² - 10³ M⁻¹s⁻¹
> 10³ M⁻¹s⁻¹ (can exceed 10⁶

M⁻¹s⁻¹)

Optimal pH 6.5 - 7.5 Physiological pH (e.g., 7.4)

Catalyst Required No No

Bioorthogonality Good Excellent

Linkage Stability Susceptible to retro-Michael Highly stable

Logical Relationship of Bioconjugation Strategy
The heterobifunctional nature of Me-Tet-PEG8-Maleimide allows for a defined and controlled

approach to building complex bioconjugates. The distinct reactivity of the maleimide and

tetrazine groups enables a sequential conjugation strategy, which is crucial for applications like

the construction of ADCs where precise control over drug-to-antibody ratio (DAR) is desired.
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Figure 3: Sequential bioconjugation strategy using Me-Tet-PEG8-Maleimide.

Conclusion
Me-Tet-PEG8-Maleimide is a powerful and versatile tool for researchers in drug development

and related fields. Its well-defined and distinct reactive handles, coupled with the beneficial

properties of the PEG spacer, allow for the precise and efficient construction of complex

bioconjugates. The detailed protocols and data presented in this guide provide a solid

foundation for the successful application of this linker in a variety of research and development

settings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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